1H-Benzimidazole, 5-fluoro-, 3-oxide (9CI) is a member of the benzimidazole family, which consists of a fused benzene and imidazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an anticancer agent and in other therapeutic areas due to its unique structural properties. The presence of a fluorine atom at the 5-position enhances its biological activity and solubility, making it a subject of interest in drug design.
The synthesis and characterization of 1H-benzimidazole derivatives, including 5-fluoro-1H-benzimidazole-3-oxide, have been extensively studied in the literature. Recent advancements in synthetic methodologies highlight the versatility and efficiency of creating these compounds using various catalytic systems and reaction conditions .
1H-Benzimidazole, 5-fluoro-, 3-oxide falls under the category of heterocyclic compounds, specifically classified as a nitrogen-containing aromatic compound. It exhibits properties typical of benzimidazoles, including weak basicity and potential for hydrogen bonding interactions.
The synthesis of 1H-benzimidazole derivatives can be achieved through several methods:
The synthesis typically involves the following steps:
1H-Benzimidazole derivatives participate in various chemical reactions:
The mechanism by which 1H-benzimidazole, 5-fluoro-, 3-oxide exerts its biological effects primarily involves:
1H-Benzimidazole, 5-fluoro-, 3-oxide has several scientific applications:
1H-Benzimidazole,5-fluoro-,3-oxide(9CI) represents a strategically modified heterocyclic compound where a fluorine atom at the 5-position and an N-oxide group at the 3-position impart distinctive physicochemical and biological properties to the benzimidazole core. This molecular architecture positions it within a privileged scaffold in medicinal chemistry, leveraging the benzimidazole nucleus's proven drug-like properties while enhancing target engagement through electronic and steric modifications. The compound exemplifies modern approaches to rational molecular design, where specific substituents are incorporated to fine-tune pharmacokinetic behavior and biological activity [9].
Systematic Nomenclature:
Structural Features:
Table 1: Nomenclature and Key Identifiers of 1H-Benzimidazole,5-fluoro-,3-oxide(9CI) and Related Compounds
| Systematic Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | |
|---|---|---|---|---|---|
| 1H-Benzimidazole,5-fluoro-,3-oxide(9CI) | Not Assigned | C₇H₅FN₂O | 152.13 (Calculated) | 5-F, N3-Oxide | |
| 1H-Benzimidazole,6-fluoro-,3-oxide(9CI) | 118807-96-8 | C₇H₅FN₂O | 152.13 | 6-F, N3-Oxide | |
| 1H-Benzimidazole,5-nitro-,3-oxide(9CI) | 6752-08-5 | C₇H₅N₃O₃ | 179.13 | 5-NO₂, N3-Oxide | [2] |
| 5-Trifluoromethyl-1H-benzimidazole 3-oxide | 145323-51-9 | C₈H₅F₃N₂O | 202.13 | 5-CF₃, N3-Oxide | [7] |
| 1H-Benzimidazole-5-acetaldehyde,α-oxo- | 124663-09-8 | C₉H₆N₂O₂ | 174.16 | 5-(Oxoacetyl) | [6] |
Spectral Characterization:While experimental spectral data for the 5-fluoro isomer requires further publication, its 6-fluoro regioisomer (CAS 118807-96-8) provides a relevant proxy. Key predicted/observed features include:
The exploration of benzimidazoles as pharmacophores began in earnest in the 1940s when Woolley (1944) hypothesized their structural mimicry of purines. A pivotal discovery occurred when Brink and Folkers (1949) identified 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂, triggering intense interest in the scaffold's biochemical potential [9].
Therapeutic Evolution Timeline:
N-Oxide Derivatives: Research on benzimidazole N-oxides accelerated in the 1980s-1990s, driven by observations that the N-oxide moiety:
Fluorine's Strategic Impact:
N-Oxide Functionalization:
Comparative Analysis: Fluoro vs. Nitro SubstituentsWhile both are electron-withdrawing, key differences drive distinct applications:
Table 2: Structure-Activity Relationships (SAR) of Benzimidazole N-Oxide Substituents
| Substituent | Electronic Effect (σₚ) | Lipophilicity (π) | Metabolic Stability | Common Biological Roles | Representative Compound (CAS) |
|---|---|---|---|---|---|
| 5-Fluoro | Moderate (-I, weak +π) | Slight increase | High | Metabolic blocking, target affinity modulation | 118807-96-8 (6-F isomer) |
| 5-Nitro | Strong (-I, -π) | Decrease | Moderate (risk of reduction) | Electron acceptor in bioreductive prodrugs, chromophore | 6752-08-5 [2] |
| 5-Trifluoromethyl | Strong (-I) | Significant increase | Very High | Extreme metabolic stability, steric bulk | 145323-51-9 [7] |
| N3-Oxide | Strong resonance effect | Decrease | Variable | Solubility enhancement, redox activity, metal chelation | Core Feature [4] |
Synthetic Accessibility:The synthesis of 5-fluoro-1H-benzimidazole 3-oxide typically follows one of two routes:
Emerging Therapeutic Applications:Recent patents highlight derivatives bearing fluoro and N-oxide groups in:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8